

Spectroscopic Profile of 4-Bromo-3-methylisothiazole: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-3-methylisothiazole**

Cat. No.: **B1288822**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-3-methylisothiazole**, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The structural integrity and purity of **4-Bromo-3-methylisothiazole** can be confirmed through a combination of spectroscopic techniques. The key data points are summarized below for ease of reference and comparison.

| Parameter | Value |
|-------------------|-------------------------------------|
| Molecular Formula | C ₄ H ₄ BrNS |
| Molecular Weight | 178.05 g/mol |
| Monoisotopic Mass | 176.92478 g/mol [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|--------------------------------------|--------------|------------------|
| Data not available in search results | N/A | H-5 |
| Data not available in search results | N/A | -CH ₃ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |
|--------------------------------------|------------------|
| Data not available in search results | C-3 |
| Data not available in search results | C-4 |
| Data not available in search results | C-5 |
| Data not available in search results | -CH ₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------------|-----------|------------------------|
| Data not available in search results | N/A | C-H stretch (aromatic) |
| Data not available in search results | N/A | C=N stretch |
| Data not available in search results | N/A | C-Br stretch |
| Data not available in search results | N/A | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak.

| m/z | Relative Abundance (%) | Assignment |
|--------------------------------------|------------------------|--|
| Data not available in search results | N/A | [M] ⁺ (with ⁷⁹ Br) |
| Data not available in search results | N/A | [M] ⁺ (with ⁸¹ Br) |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols that are typically employed for the analysis of compounds like **4-Bromo-3-methylisothiazole**.

NMR Spectroscopy

Sample Preparation: A sample of 5-10 mg of **4-Bromo-3-methylisothiazole** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

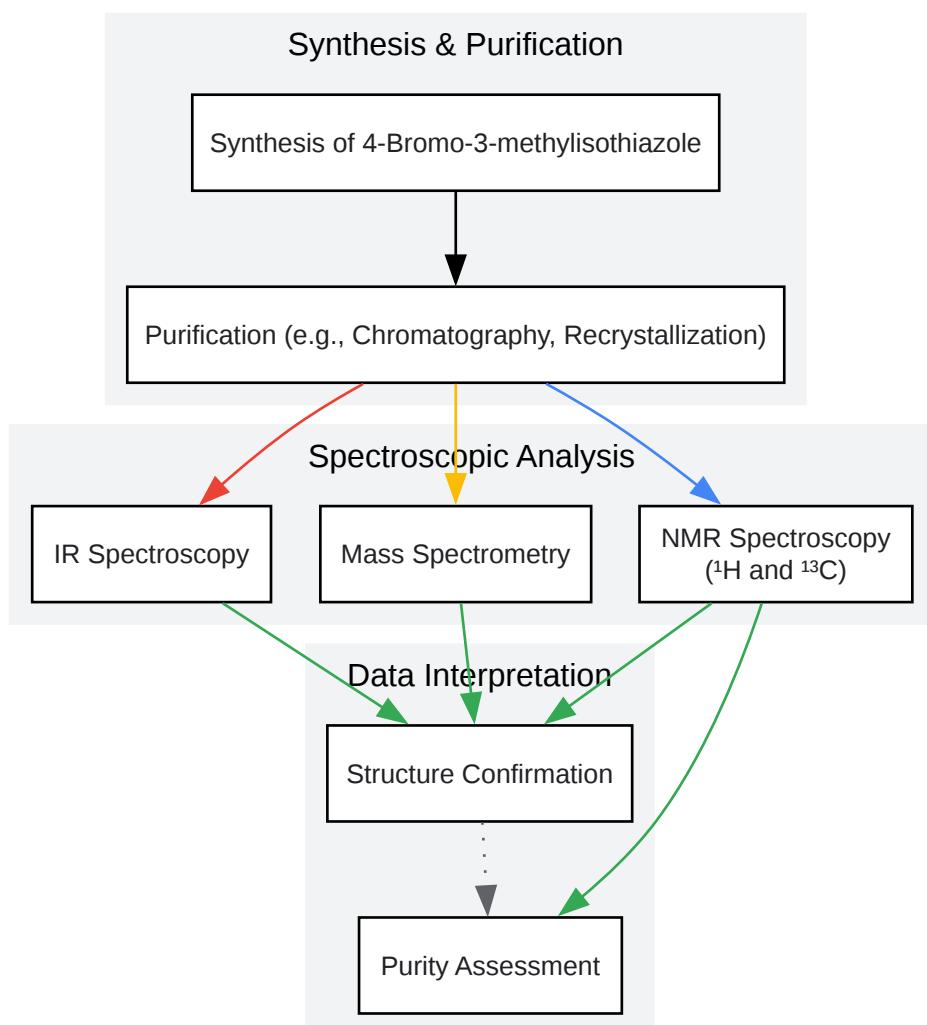
Mass Spectrometry

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source where it is vaporized and bombarded with a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **4-Bromo-3-methylisothiazole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-Bromo-3-methylisothiazole**.

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References

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